REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[C:15]2[C:10]([C:11](=[O:17])[CH2:12][CH2:13][O:14]2)=[CH:9][CH:8]=1)(=O)=O.[CH2:20]([Sn](CCCC)(CCCC)C=C)[CH2:21]CC.[Cl-].[Li+]>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:20]([C:7]1[CH:16]=[C:15]2[C:10]([C:11](=[O:17])[CH2:12][CH2:13][O:14]2)=[CH:9][CH:8]=1)=[CH2:21] |f:2.3,5.6.7.8.9|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC=C2C(CCOC2=C1)=O)(F)F
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Name
|
|
Quantity
|
2.18 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=C)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.859 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred under a strong stream of nitrogen for 5 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was degassed under reduced pressure
|
Type
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ADDITION
|
Details
|
charged with nitrogen (2×)
|
Type
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CUSTOM
|
Details
|
The reaction mixture was sealed
|
Type
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CUSTOM
|
Details
|
immersed in an oil bath at 100° C.
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Type
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STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
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WASH
|
Details
|
The solid was washed with ethyl acetate (4×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The crude product mixture was diluted with ether (˜100 mL)
|
Type
|
CUSTOM
|
Details
|
sonicated for several minutes
|
Type
|
FILTRATION
|
Details
|
filtered (the cake
|
Type
|
WASH
|
Details
|
was rinsed with ether)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash silica gel chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate in hexane (5%-12%-15%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C2C(CCOC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.38 mmol | |
AMOUNT: MASS | 0.938 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |